[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
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Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-3-30-20-14-10-18(11-15-20)25-16-23(24(26)17-8-12-19(29-2)13-9-17)31(27,28)22-7-5-4-6-21(22)25/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCJOATHLJICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula for 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is with a molecular weight of approximately 438.58 g/mol. The structure features a benzothiazine core that is crucial for its biological activity.
Research indicates that compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various mechanisms of action. They often act as noncompetitive inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival. For instance, studies have shown that these compounds can increase reactive oxygen species (ROS) levels in parasites, leading to their unviability and disruption of essential metabolic functions .
Antimicrobial and Antiparasitic Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have reported effective concentrations (EC50) below 10 μM against parasites responsible for tropical diseases such as malaria and leishmaniasis. The action mechanism involves interaction with specific amino acids in target enzymes, leading to structural disruptions that inhibit parasite growth .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on different cell lines. The results indicate selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a study found that similar benzothiazine derivatives exhibited a selective cytotoxic effect on melanoma cells, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the synthesis and testing of related benzothiazine derivatives that demonstrated robust activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These studies provided insights into structure-activity relationships (SAR), highlighting how modifications to the benzothiazine core can enhance efficacy against specific targets .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can inhibit various bacterial strains effectively.
| Compound | Bacterial Strain | Inhibition Activity |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
The compound's structure suggests that it may interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.
Anticancer Properties
The anticancer potential of benzothiazine derivatives has been a focal point in recent studies. The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For example:
Case Study: Melanoma Treatment
- Compound Tested : A related derivative exhibited selective cytotoxicity on melanoma cells.
- Results :
- Induced cell cycle arrest at the S phase.
- Decreased melanin content in treated cells.
- Selective cytotoxicity was observed with a 4.9-fold increase compared to normal cells.
This suggests that the compound could serve as a promising alternative chemotherapeutic agent.
Enzyme Inhibition
The structural characteristics of 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone indicate potential as an enzyme inhibitor. Research has highlighted its ability to inhibit key enzymes involved in cancer progression and inflammation.
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| Acetylcholinesterase | Moderate |
The biological activity is likely mediated through mechanisms such as the generation of reactive oxygen species (ROS) and binding affinity to critical enzymes.
Synthesis and Mechanisms
The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones. The specific compound's mechanism of action is believed to involve:
- Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Enzyme Interaction : Disruption of normal enzyme functions through binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
